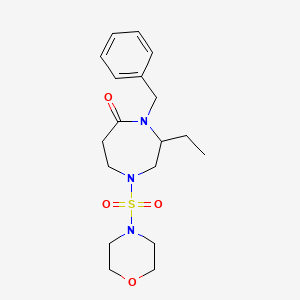
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one, also known as Ro 15-1788, is a selective antagonist of the GABA-A receptor. It was first synthesized in 1983 and has since been widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions.
Wirkmechanismus
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. By binding to this site, it prevents the binding of benzodiazepines and other drugs that act at this site, thereby blocking the sedative and anxiolytic effects of these drugs. This compound 15-1788 does not directly affect the binding of GABA to the GABA-A receptor.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, as well as the anticonvulsant effects of barbiturates. It has also been shown to enhance the convulsant effects of pentylenetetrazol, a GABA-A receptor antagonist.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 is a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Its selectivity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepines and other drugs that act at this site. However, its selectivity for this site also limits its usefulness for studying the effects of other drugs that act at different sites on the GABA-A receptor.
Zukünftige Richtungen
There are a number of future directions for research involving 4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788. One area of research is the development of new drugs that selectively target different sites on the GABA-A receptor. Another area of research is the use of this compound 15-1788 in combination with other drugs to study the effects of multiple drugs on the GABA-A receptor. Additionally, this compound 15-1788 could be used to study the role of GABA-A receptors in various neurological and psychiatric disorders.
Synthesemethoden
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 can be synthesized using a multi-step process starting from 4-bromo-2-nitrobenzyl alcohol. The key step involves the reaction of the nitro group with sodium ethoxide followed by reduction of the resulting nitroso compound. The final product is obtained by reacting the intermediate with morpholine and sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 has been used extensively in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-morpholin-4-ylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-17-15-20(26(23,24)19-10-12-25-13-11-19)9-8-18(22)21(17)14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKJXXYKOSNCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5419868.png)
![N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5419882.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)

![3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone](/img/structure/B5419907.png)

![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)

![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5419932.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
![2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5419959.png)
![1-allyl-4-[2-(2,3-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5419966.png)